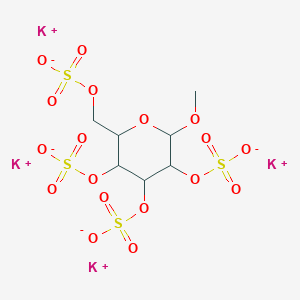
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz ist eine komplexe organische Verbindung mit der Summenformel C7H10K4O18S4. Es ist ein Derivat des Glucopyranosids, bei dem die Hydroxylgruppen durch Sulfatgruppen ersetzt wurden und Kaliumionen vorhanden sind, um die Ladung auszugleichen. Diese Verbindung wird hauptsächlich in der Proteomforschung verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz beinhaltet die Sulfatierung von Methyl-α-D-glucopyranosid. Die Reaktion erfordert typischerweise Schwefeltrioxid oder Chlorsulfonsäure als Sulfatierungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Sulfatierung der Hydroxylgruppen zu gewährleisten. Das Produkt wird dann mit Kaliumhydroxid neutralisiert, um das Kaliumsalz zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation oder andere Trenntechniken gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfatgruppen wieder in Hydroxylgruppen umwandeln.
Substitution: Die Sulfatgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäuren und andere oxidierte Derivate.
Reduktion: Methyl-α-D-glucopyranosid und teilweise reduzierte Derivate.
Substitution: Verschiedene substituierte Glucopyranosid-Derivate, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Methyl α-D-glucopyranoside and partially reduced derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den folgenden Bereichen:
Chemie: Als Reagenz in der organischen Synthese und Analytischen Chemie.
Biologie: Wird in der Proteomforschung verwendet, um Protein-Interaktionen und -Modifikationen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen und als diagnostisches Werkzeug untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Additiv in verschiedenen industriellen Verfahren eingesetzt
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Sulfatgruppen ermöglichen es der Verbindung, starke ionische Wechselwirkungen mit Proteinen und anderen Biomolekülen einzugehen. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren und verschiedene biochemische Pfade beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-α-D-glucopyranosid: Die Stammverbindung ohne Sulfatgruppen.
Methyl-α-D-glucopyranosid-2,3,4-Trisulfat-Kalium-Salz: Eine ähnliche Verbindung mit einer weniger Sulfatgruppe.
Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Natrium-Salz: Die Natriumsalz-Variante der Verbindung.
Eindeutigkeit
Methyl-α-D-glucopyranosid-2,3,4,6-Tetrasulfat-Kalium-Salz ist aufgrund seines hohen Sulfatierungsgrades einzigartig, der ihm besondere chemische Eigenschaften und Reaktivität verleiht. Das Vorhandensein von Kaliumionen beeinflusst auch seine Löslichkeit und Wechselwirkung mit anderen Molekülen, wodurch es in bestimmten Forschungsanwendungen besonders nützlich ist .
Eigenschaften
Molekularformel |
C7H10K4O18S4 |
|---|---|
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
tetrapotassium;[2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
HZPXCLIBFFIKEA-UHFFFAOYSA-J |
Kanonische SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)

![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)




![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
